Cas no 2171798-91-5 (2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidocyclohexane-1-carboxylic acid)

2-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidocyclohexane-1-carboxylic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure features a cyclohexane backbone with a carboxylic acid functionality and a sterically hindered 3-methylpentanamide side chain, offering unique conformational constraints in peptide design. The Fmoc group ensures orthogonal protection compatibility in solid-phase peptide synthesis (SPPS), facilitating selective deprotection under mild basic conditions. This compound is particularly valuable for introducing hydrophobic and structurally rigid motifs into peptide sequences, enhancing stability and target binding specificity. Its high purity and well-defined stereochemistry make it suitable for advanced research in medicinal chemistry and bioconjugation.
2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidocyclohexane-1-carboxylic acid structure
2171798-91-5 structure
Product Name:2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidocyclohexane-1-carboxylic acid
CAS No:2171798-91-5
MF:C28H34N2O5
MW:478.579967975616
CID:5929452
PubChem ID:165822147
Update Time:2025-06-13

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidocyclohexane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidocyclohexane-1-carboxylic acid
    • EN300-1509434
    • 2171798-91-5
    • 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]cyclohexane-1-carboxylic acid
    • Inchi: 1S/C28H34N2O5/c1-3-17(2)25(26(31)29-24-15-9-8-14-22(24)27(32)33)30-28(34)35-16-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h4-7,10-13,17,22-25H,3,8-9,14-16H2,1-2H3,(H,29,31)(H,30,34)(H,32,33)
    • InChI Key: HXCIETNPSCFGSP-UHFFFAOYSA-N
    • SMILES: OC(C1CCCCC1NC(C(C(C)CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

Computed Properties

  • Exact Mass: 478.24677219g/mol
  • Monoisotopic Mass: 478.24677219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 9
  • Complexity: 736
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.7
  • Topological Polar Surface Area: 105Ų

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidocyclohexane-1-carboxylic acid Pricemore >>

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Additional information on 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidocyclohexane-1-carboxylic acid

Introduction to 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidocyclohexane-1-carboxylic acid (CAS No. 2171798-91-5)

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidocyclohexane-1-carboxylic acid, identified by its CAS number 2171798-91-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research in the quest for novel therapeutic agents. The unique structural features of this molecule, particularly its incorporation of a fluoren-9-yl moiety and an amidocyclohexane backbone, contribute to its distinctive chemical and pharmacological properties.

The fluoren-9-yl substituent is a key structural element that imparts unique electronic and steric properties to the molecule. Fluorene derivatives are widely recognized for their role in various applications, including organic light-emitting diodes (OLEDs), photovoltaics, and pharmaceuticals. The presence of this group in 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidocyclohexane-1-carboxylic acid suggests potential interactions with biological targets that may be mediated through π-stacking or hydrophobic effects. These interactions are often exploited in the design of drug candidates to enhance binding affinity and specificity.

The methoxycarbonyl group in the molecule serves as a protecting group for the amino functionality, which is crucial for controlling reactivity and facilitating subsequent chemical modifications. This protecting group is commonly used in peptide synthesis and medicinal chemistry to prevent unwanted side reactions while allowing for selective deprotection under controlled conditions. The strategic placement of the methylpentanamido moiety further contributes to the molecular complexity, influencing both the solubility and bioavailability of the compound.

The cyclohexane ring in 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidocyclohexane-1-carboxylic acid introduces conformational flexibility, which can be critical for optimizing interactions with biological targets. The rigid cyclic structure can help stabilize certain conformations, thereby enhancing binding affinity and reducing conformational entropy losses during receptor binding. This feature is particularly relevant in the context of enzyme inhibition and receptor agonism, where precise three-dimensional orientation is often essential.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the potential biological activities of this compound with greater precision. Studies suggest that molecules containing fluorene derivatives may exhibit inhibitory effects on various enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegeneration. The structural motif of 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidocyclohexane-1-carboxylic acid aligns well with these trends, making it a promising candidate for further investigation.

In vitro studies have begun to uncover the pharmacological profile of this compound, revealing potential applications in modulating key biological pathways. For instance, preliminary data indicate that it may interact with targets involved in cell proliferation and apoptosis, suggesting its utility in developing treatments for oncological disorders. Additionally, the presence of an amide linkage provides a scaffold for further derivatization, allowing chemists to fine-tune properties such as lipophilicity and metabolic stability.

The synthesis of 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidocyclohexane-1-carboxylic acid presents unique challenges due to its complex structure. However, modern synthetic methodologies have made significant strides in facilitating the construction of such molecules efficiently. Techniques such as palladium-catalyzed cross-coupling reactions and sequential functional group transformations have been instrumental in building the desired framework. These advances have not only improved yield but also enabled access to previously inaccessible analogs for biological testing.

The role of fluoren derivatives in medicinal chemistry extends beyond their structural versatility; they also offer advantages in terms of photostability and fluorescence properties. These characteristics make them valuable tools for developing imaging agents and probes used in diagnostic applications. While current research on 2-2-(...)cyclohexane carboxylic acid (CAS No. 2171798–91–5) primarily focuses on its potential therapeutic applications, these additional properties may open up new avenues for exploration.

As interest in targeted therapies grows, compounds like 2-(...)cyclohexanecarboxylic acid (CAS No. 2171798–91–5) are being evaluated for their ability to interact selectively with disease-specific biomarkers. The combination of structural complexity and functional diversity makes this molecule an attractive candidate for developing small-molecule inhibitors or modulators. Future studies may explore its efficacy in preclinical models, providing insights into its mechanistic actions and therapeutic potential.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of promising candidates like 2171798–91–5. Predictive models can analyze large datasets to predict biological activity based on structural features, streamlining the process of prioritizing compounds for experimental validation. This high-throughput approach has already demonstrated success in identifying novel scaffolds with therapeutic relevance.

In conclusion,CAS No 2171798–91–5, corresponding to 2-(...)cyclohexanecarboxylic acid, represents a fascinating example of how structural innovation can lead to the development of novel pharmacological agents. Its unique combination of functional groups and stereochemistry positions it as a valuable tool for both academic research and industrial drug development programs. As our understanding of biological systems continues to evolve, compounds like this are likely to play an increasingly important role in addressing complex diseases.

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